N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide
Description
This compound features a complex structure integrating a 2,3-dihydro-1,4-benzodioxin core linked via an ethanediamide bridge to a 2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl group.
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O4/c1-31(2)22-10-7-20(8-11-22)24(32-14-13-19-5-3-4-6-23(19)32)18-29-27(33)28(34)30-21-9-12-25-26(17-21)36-16-15-35-25/h3-12,17,24H,13-16,18H2,1-2H3,(H,29,33)(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKQDEBGGJRSCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)N4CCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Anti-Diabetic Activity
Compound 7i and 7k (from ):
These derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl) benzenesulfonamide feature substituted phenylacetamide groups. Key structural differences include:
- Core structure : Benzodioxin linked to a sulfonamide (7i/7k) vs. ethanediamide in the target compound.
- Substituents: 7i and 7k have halogenated phenyl groups (e.g., 4-Cl, 4-Br), while the target compound incorporates an indole and dimethylaminophenyl group.
Structural Analogues with Varied Functional Groups
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylphenoxy)methyl]benzamide ():
- Structure : Benzodioxin linked to a benzamide with a p-tolyloxymethyl group.
- Key difference: Lacks the ethanediamide bridge and indole-dimethylaminophenyl system. No biological data are provided, but the benzamide group is common in protease inhibitors or kinase modulators.
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine ():
- Structure: Benzodioxin coupled to a pyridinamine scaffold with a dimethylaminomethylphenyl group.
- Relevance: The dimethylamino group may enhance solubility or target interaction, similar to the target compound’s 4-(dimethylamino)phenyl group. However, this compound is flagged as non-validated for medical use .
Structural and Functional Analysis Table
Key Research Findings and Hypotheses
Role of the Benzodioxin Core : The 2,3-dihydro-1,4-benzodioxin group is recurrent in anti-diabetic agents (e.g., ) and may confer metabolic stability or π-π stacking interactions in enzyme binding .
Impact of Substituents: Indole Group: Present in the target compound but absent in analogs, this moiety could enable interactions with tryptophan-binding enzyme pockets. Dimethylaminophenyl Group: Similar to ’s dimethylaminomethylphenyl, this may enhance solubility or modulate receptor affinity .
Ethanediamide Bridge : Unlike sulfonamide or benzamide linkers in analogs, this flexible bridge might allow conformational adaptability for target engagement.
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions, starting with functionalization of the 2,3-dihydro-1,4-benzodioxin core. Key steps include coupling the ethanediamide moiety with indole and dimethylaminophenyl groups. Optimizing reaction conditions (e.g., using DMF as a polar aprotic solvent, LiH as an activator, and inert atmospheres to prevent oxidation) improves yields. Chromatography (silica gel or HPLC) is critical for purifying intermediates and final products . Temperature control (e.g., reflux or microwave-assisted synthesis) enhances efficiency while minimizing side reactions .
Q. Which analytical techniques are recommended for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms connectivity and stereochemistry, with aromatic protons in the benzodioxin and indole moieties appearing as distinct multiplet signals .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR): Detects functional groups like amide C=O stretches (~1650 cm⁻¹) .
- Elemental Analysis (CHN): Ensures stoichiometric purity .
Q. What biological screening assays are suitable for initial evaluation of this compound?
Standard assays include:
- Enzyme Inhibition (e.g., α-glucosidase): Measure IC₅₀ values via spectrophotometric monitoring of substrate conversion (e.g., p-nitrophenyl-α-D-glucopyranoside hydrolysis) .
- Cellular Viability Assays: Use MTT or resazurin-based methods in cancer cell lines to assess cytotoxicity .
Advanced Research Questions
Q. How can contradictions in bioactivity data across enzymatic assays be resolved?
Discrepancies (e.g., variable IC₅₀ values) may arise from differences in enzyme sources, assay conditions (pH, temperature), or compound solubility. Standardize protocols using recombinant enzymes and include positive controls (e.g., acarbose for α-glucosidase). Validate results with orthogonal assays, such as isothermal titration calorimetry (ITC) to directly measure binding thermodynamics .
Q. What strategies improve metabolic stability without compromising target affinity?
- Structure-Activity Relationship (SAR) Studies: Modify labile groups (e.g., replacing ester linkages with amides) .
- In Vitro Metabolic Assays: Use liver microsomes to identify metabolic hotspots. Introduce fluorinated or methyl groups to block CYP450-mediated oxidation .
- Prodrug Design: Mask polar groups (e.g., hydroxyls) to enhance bioavailability .
Q. How can stereochemical challenges in synthesis be addressed to ensure correct chiral configurations?
- Asymmetric Catalysis: Employ chiral catalysts (e.g., BINOL-derived ligands) during key coupling steps .
- Chiral HPLC: Separate enantiomers post-synthesis and confirm configurations via circular dichroism (CD) .
- X-ray Crystallography: Resolve ambiguities in crystal structures using SHELX software for refinement .
Q. What computational methods predict binding modes with biological targets, and how are they validated experimentally?
- Molecular Docking (AutoDock Vina): Simulate interactions with target enzymes (e.g., α-glucosidase’s active site). Prioritize poses with favorable binding energies and hydrogen-bonding networks .
- Molecular Dynamics (MD) Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100-ns trajectories .
- Experimental Validation: Use surface plasmon resonance (SPR) or ITC to quantify binding kinetics and affinity .
Methodological Considerations
Q. How should researchers handle discrepancies in crystallographic data refinement?
Use SHELXL for high-resolution refinement, applying restraints for flexible moieties (e.g., the dimethylaminophenyl group). Validate with R-factor convergence and electron density maps .
Q. What in silico tools are effective for optimizing pharmacokinetic properties?
- ADMET Predictors (e.g., SwissADME): Estimate logP, solubility, and blood-brain barrier permeability.
- Quantum Mechanics/Molecular Mechanics (QM/MM): Model electron transfer in enzymatic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
